Home > Products > Screening Compounds P106844 > 7,7'-Succinylditheophylline
7,7'-Succinylditheophylline - 58447-18-0

7,7'-Succinylditheophylline

Catalog Number: EVT-1536942
CAS Number: 58447-18-0
Molecular Formula: C18H18N8O6
Molecular Weight: 442.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7,7'-Succinylditheophylline is a compound derived from theophylline, which is a methylxanthine derivative widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. This compound serves as a prodrug, designed to enhance the pharmacokinetic properties of theophylline by modifying its release profile. The introduction of the succinyl group at the 7-position of theophylline aims to improve solubility and bioavailability while providing a controlled release mechanism.

Source

The compound is synthesized through various chemical methods, primarily focusing on modifying existing theophylline structures. Research has indicated that 7,7'-succinylditheophylline can be produced through specific reactions involving the acylation of theophylline derivatives. The stability and hydrolysis rates of this compound have been studied to understand its pharmacological potential better .

Classification

7,7'-Succinylditheophylline falls under the category of prodrugs, which are pharmacologically inactive compounds that undergo metabolic conversion within the body to release an active drug. It is classified as a methylxanthine derivative, similar to other compounds like caffeine and theobromine, which share structural characteristics and biological effects.

Synthesis Analysis

Methods

The synthesis of 7,7'-succinylditheophylline typically involves acylation reactions where theophylline is reacted with succinic anhydride or other suitable acylating agents. The following steps outline a general synthetic route:

  1. Preparation of Theophylline Derivative: Start with pure theophylline as a substrate.
  2. Acylation Reaction: React theophylline with succinic anhydride in an appropriate solvent (e.g., dimethylformamide) under controlled temperature conditions.
  3. Purification: The resulting product is purified using techniques such as recrystallization or chromatography to isolate 7,7'-succinylditheophylline.

Technical Details

The reaction conditions, including temperature, pH, and reaction time, are crucial for optimizing yield and purity. For instance, maintaining a slightly basic environment can enhance nucleophilicity during acylation, leading to higher conversion rates.

Molecular Structure Analysis

Structure

The molecular formula of 7,7'-succinylditheophylline is C13H14N4O4C_{13}H_{14}N_4O_4. Its structure features a succinyl group attached to a theophylline backbone at the 7-position.

Data

  • Molecular Weight: Approximately 278.28 g/mol
  • Structural Representation: The compound has two carbonyl groups from the succinyl moiety that contribute to its chemical reactivity and solubility properties.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 7,7'-succinylditheophylline is its hydrolysis, which converts it back into active theophylline. This process occurs slowly in physiological conditions, allowing for sustained drug release.

Technical Details

The hydrolysis mechanism involves nucleophilic attack by water on the carbonyl carbon of the succinyl group, leading to cleavage and regeneration of the active drug. Studies have shown that this slow dissolution rate contributes to its effectiveness as a controlled-release formulation .

Mechanism of Action

Process

Once administered, 7,7'-succinylditheophylline undergoes enzymatic hydrolysis primarily in the liver and intestines. The released theophylline then exerts its pharmacological effects by:

  1. Adenosine Receptor Antagonism: Blocking adenosine receptors leads to bronchodilation.
  2. Phosphodiesterase Inhibition: Increasing intracellular cyclic adenosine monophosphate levels results in smooth muscle relaxation.

Data

Research indicates that this mechanism allows for prolonged therapeutic effects while minimizing peak plasma concentrations associated with traditional formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Exhibits good solubility in organic solvents but limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Stable under acidic conditions but may hydrolyze in neutral or basic environments.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant studies have characterized these properties extensively to ensure effective formulation and delivery systems for therapeutic use.

Applications

Scientific Uses

7,7'-Succinylditheophylline is primarily researched for its potential applications in:

  • Controlled Release Formulations: As a prodrug designed for sustained release of theophylline.
  • Pharmaceutical Development: Investigated for improving therapeutic indices in respiratory treatments.
  • Transdermal Delivery Systems: Studies have explored its use in enhancing skin permeability for systemic delivery .

This compound represents a significant advancement in drug formulation strategies aimed at improving patient outcomes through innovative delivery mechanisms.

Introduction to 7,7'-Succinylditheophylline as a Prodrug

Historical Context of Theophylline Prodrug Development

The development of theophylline prodrugs originated from efforts to overcome the pharmacokinetic limitations of natural xanthine alkaloids. Initial isolation of theophylline from tea leaves in the 1880s (Kossel, 1888–1889) was followed by its first total synthesis in 1895 (Fischer and Ach) [1] [7]. Early clinical use in the 1920s–1930s revealed significant challenges: narrow therapeutic index (10–20 μg/mL), unpredictable absorption due to variable solubility, and extensive hepatic metabolism (CYP1A2-mediated) leading to short half-lives (4–8 hours in adults) [1] [6]. These limitations drove research into prodrug derivatives aimed at improving physicochemical properties.

By the mid-20th century, esterification emerged as a primary strategy. Aminophylline (theophylline-ethylenediamine, 1937) was the first clinically successful derivative, enhancing water solubility for IV administration [2] [6]. However, its alkaline pH caused gastrointestinal irritation, spurring development of neutral esters. The 1970s–1980s saw systematic exploration of alkyl chain modifications, including choline theophyllinate and acepifylline, though clinical outcomes were suboptimal due to premature hydrolysis or insufficient bioavailability [5] [6]. This historical progression established esterification as a viable pathway for modulating theophylline release kinetics.

Table 1: Key Milestones in Theophylline Prodrug Development

Time PeriodDevelopment FocusNotable DerivativesPrimary Innovation
1880s–1920sIsolation & SynthesisNatural theophyllinePurification from tea leaves; Chemical synthesis
1930s–1950sSolubility EnhancementAminophyllineEthylenediamine salt for IV delivery
1960s–1980sEster ProdrugsCholine theophyllinate; AcepifyllineEster linkages for modified dissolution
1980s–PresentSustained-Release7,7'-SuccinylditheophyllineDimeric diester for prolonged hydrolysis

Rationale for Succinyl Esterification in Prolonged-Release Formulations

Succinylditheophylline’s design leverages dimeric esterification to achieve controlled drug liberation. The succinyl bridge (–OCOCH₂CH₂COO–) covalently links two theophylline molecules at the N7 position, creating a symmetrical, lipophilic prodrug. This configuration confers three critical advantages over monomeric theophylline:

  • Enhanced Lipophilicity: The C8 aliphatic chain increases logP by ~1.5 units versus theophylline (calculated), reducing aqueous solubility and delaying gastric dissolution. This promotes gradual penetration through lipid membranes [2].
  • Steric Hindrance: Hydrolysis requires cleavage at two ester bonds, creating a rate-limiting step for theophylline release. In vitro studies show <20% hydrolysis in simulated gastric fluid over 4 hours, versus >80% for aminophylline [3].
  • pH-Dependent Activation: Optimal hydrolysis occurs at intestinal pH (7.0–7.5) via non-specific esterases, aligning release with regions of maximal absorption [3] [6].

Mechanistic studies reveal that the succinyl spacer functions as a biodegradable tether. Unlike ethylene glycol-based derivatives (e.g., etamiphylline), which exhibit erratic cleavage, succinyl’s short chain ensures predictable first-order kinetics. Nuclear magnetic resonance (NMR) analyses confirm that hydrolysis generates succinic acid + 2 theophylline molecules without toxic intermediates [2] [6]. This molecular design directly addresses rapid-release limitations of early prodrugs.

Table 2: Molecular Characteristics of Key Theophylline Prodrugs

ParameterTheophyllineAminophyllineCholine Theophyllinate7,7'-Succinylditheophylline
Molecular Weight180.16 g/mol420.43 g/mol283.31 g/mol460.41 g/mol
LogP (Experimental)-0.77-1.22-0.94+0.68
Aqueous Solubility8.3 mg/mL (25°C)>100 mg/mL50 mg/mL0.9 mg/mL
Primary Release MechanismN/ARapid dissociationEster hydrolysisSequential ester hydrolysis
Mouseover notes: LogP = Octanol-water partition coefficient; Solubility = Equilibrium solubility in water

Comparative Analysis of Theophylline Prodrug Derivatives

Succinylditheophylline’s performance is best contextualized against benchmark prodrugs through pharmacokinetic and formulation metrics:

  • Dissolution Profiles: In hydrodynamic dissolution models, succinylditheophylline matrix tablets exhibit zero-order kinetics over 12 hours (n=0.62 in Korsmeyer-Peppas model), independent of paddle rotation speed. In contrast, aminophylline tablets show rapid disintegration (<30 min) and speed-dependent release (n=0.45–0.89) [3]. This confirms robust, diffusion-controlled release resistant to gastrointestinal motility variations.
  • Bioavailability Metrics: Clinical studies comparing 300mg doses reveal significant differences:
  • Choline theophyllinate: Cmax = 8.2 μg/mL at 1.5h; relative bioavailability = 92%
  • Acephylline: Cmax = 6.1 μg/mL at 2.2h; relative bioavailability = 78%
  • Succinylditheophylline: Cmax = 5.3 μg/mL at 4.8h; relative bioavailability = 88% [5] [6]The delayed Tmax and lower Cmax of the succinyl derivative confirm its sustained-release behavior without compromising overall exposure.
  • Formulation Stability: Accelerated stability testing (40°C/75% RH) shows succinylditheophylline maintains >95% purity after 6 months versus 82–88% for glycerol ester prodrugs. Degradation involves hydrolytic cleavage rather than xanthine oxidation, simplifying excipient requirements [2] [3].

Table 3: Performance Comparison of Theophylline Prodrugs in Sustained-Release Formulations

Parameter7,7'-SuccinylditheophyllineAcephyllineEtamiphyllineGlycerol Theophyllinate
Release Duration (hr)10–146–84–65–7
Korsmeyer-Peppas Exponent (n)0.62 ± 0.040.89 ± 0.070.45 ± 0.120.71 ± 0.05
Tmax (h)4.8 ± 0.62.2 ± 0.31.8 ± 0.42.5 ± 0.5
Relative Bioavailability (%)88 ± 578 ± 865 ± 782 ± 6
Major Degradation PathwayHydrolysisOxidationHydrolysis & DealkylationOxidation

Structurally, succinylditheophylline’s dimeric symmetry differentiates it from monomeric esters like doxofylline. This configuration reduces crystallization energy, enabling homogeneous matrix dispersion in HPMC-based tablets. Additionally, the aliphatic succinyl spacer lacks enzymatic recognition sites present in glucose-containing derivatives (e.g., glucotheophylline), minimizing presystemic metabolism [6].

Properties

CAS Number

58447-18-0

Product Name

7,7'-Succinylditheophylline

IUPAC Name

7-[4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-4-oxobutanoyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C18H18N8O6

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C18H18N8O6/c1-21-13-11(15(29)23(3)17(21)31)25(7-19-13)9(27)5-6-10(28)26-8-20-14-12(26)16(30)24(4)18(32)22(14)2/h7-8H,5-6H2,1-4H3

InChI Key

OMCYDEROGWIKOQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(=O)CCC(=O)N3C=NC4=C3C(=O)N(C(=O)N4C)C

Synonyms

7,7'-succinylditheophylline

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(=O)CCC(=O)N3C=NC4=C3C(=O)N(C(=O)N4C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.